3-Methoxy-5-(piperidin-4-ylmethyl)pyridine
Description
Structure
2D Structure
3D Structure
Properties
Molecular Formula |
C12H18N2O |
|---|---|
Molecular Weight |
206.28 g/mol |
IUPAC Name |
3-methoxy-5-(piperidin-4-ylmethyl)pyridine |
InChI |
InChI=1S/C12H18N2O/c1-15-12-7-11(8-14-9-12)6-10-2-4-13-5-3-10/h7-10,13H,2-6H2,1H3 |
InChI Key |
JAJNYTUAKLWKQM-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CN=CC(=C1)CC2CCNCC2 |
Origin of Product |
United States |
Structure Activity Relationship Sar Studies of 3 Methoxy 5 Piperidin 4 Ylmethyl Pyridine Analogues
Impact of Pyridine (B92270) Ring Substitution Patterns on Biological Activity
The pyridine ring is a critical component for the biological activity of this class of compounds. Alterations to its substitution pattern, including the position of the methoxy (B1213986) group and the introduction of other substituents, as well as the position of the nitrogen atom within the ring, have been shown to modulate the pharmacological profile of these molecules.
The position of the methoxy group on the pyridine ring is a key determinant of biological activity. While direct SAR studies on the specific placement of the methoxy group in 3-Methoxy-5-(piperidin-4-ylmethyl)pyridine are not extensively detailed in the provided search results, broader studies on related pyridine derivatives highlight the importance of methoxy group positioning. For instance, in a series of 2-aminopyridine ALK2 inhibitors, the removal of any of the methoxy groups from a 3,4,5-trimethoxyphenyl moiety resulted in a significant decrease in the inhibition of Bone Morphogenetic Protein (BMP). acs.org This suggests that specific methoxy groups are crucial for maintaining potency. acs.org Furthermore, the position of a methoxy group can influence the basicity of the pyridine nitrogen, which in turn can affect reaction yields and potentially biological interactions. nih.gov In the context of β-diketones, the position of the methoxy group on an aromatic ring was found to affect the antimicrobial and cytotoxic activity of their copper(II) complexes, likely due to differences in bioavailability related to their structure. mdpi.com
The introduction of other substituents, such as halogens and trifluoromethyl groups, onto the pyridine ring can significantly impact the biological activity of this compound analogues.
Halogens: The effect of halogen substitution can be variable. In some instances, the presence of halogen atoms on pyridine derivatives has been associated with lower antiproliferative activity. mdpi.com For example, replacing a methyl group with a chlorine atom in certain pyridine derivatives led to a decrease in activity. mdpi.com However, in other contexts, halogen substitution is favorable. For example, in a series of 3,5-diaryl-2-aminopyridine ALK2 inhibitors, the introduction of a chlorine atom at the 2nd position of a benzyl moiety considerably enhanced anti-butyrylcholinesterase potential. acs.org
Trifluoromethyl Group: The trifluoromethyl (CF3) group is a common substituent in medicinal chemistry due to its unique electronic properties, metabolic stability, and lipophilicity. researchgate.netnih.gov The incorporation of a trifluoromethyl group can significantly enhance the biological activity of a compound. For instance, in a series of non-nucleoside HIV-1 reverse transcriptase inhibitors, the addition of a trifluoromethyl group to a derivative of Imatinib resulted in a 30-fold increase in potency. nih.gov The position of the trifluoromethyl group is also crucial. Studies on the trifluoromethylation of pyridine rings have demonstrated methods for regioselective introduction of this group, highlighting the importance of its placement for desired activity. chemrxiv.org In some cases, trifluoromethyl-substituted pyridine derivatives have shown potent fungicidal activity. nih.gov
The following table summarizes the impact of different substituents on the biological activity of pyridine derivatives based on various studies:
| Substituent | General Effect on Biological Activity | Reference |
| Methoxy (-OCH3) | Position is critical for potency; removal can significantly decrease activity. | acs.org |
| Halogens (e.g., -Cl, -Br) | Variable effects; can decrease or increase activity depending on the specific compound and target. | mdpi.comacs.org |
| Trifluoromethyl (-CF3) | Often enhances potency and metabolic stability. | researchgate.netnih.gov |
The position of the nitrogen atom within the aromatic ring is a fundamental aspect of the structure of pyridine and its analogues, and it profoundly influences their chemical properties and biological activity. The nitrogen atom's lone pair of electrons, which is not part of the aromatic system, makes pyridine a weak base and allows it to form hydrogen bonds, which is crucial for its interaction with biological targets. wikipedia.orgjchemrev.com
The location of the nitrogen atom affects the electron distribution within the ring, making certain positions more or less susceptible to chemical reactions and interactions with receptors. wikipedia.org For instance, in a study of WRN helicase inhibitors, different pyridine isomers exhibited varied potencies. Specifically, moving the nitrogen atom from one position to another within the heterocyclic ring led to a marked reduction in inhibitory activity, suggesting that the nitrogen's position is critical for optimal interaction with the target protein. acs.org Similarly, the relative position of the nitrogen atom in pyrimidine rings has been shown to be important for binding to the A3 adenosine receptor. sci-hub.box The nitrogen atom in the pyridine ring of nevirapine has been shown to interact with the tyrosine 188 residue of the reverse transcriptase enzyme. researchgate.net
Conformational Analysis and its Correlation with Pharmacological Profiles
The three-dimensional conformation of a molecule is a critical determinant of its biological activity. Conformational analysis of this compound analogues aims to identify the low-energy conformations that the molecule is likely to adopt and to correlate these shapes with their pharmacological profiles. Techniques such as computational modeling and nuclear magnetic resonance (NMR) spectroscopy are often employed for these studies nih.gov.
Studies on conformationally constrained analogues of other bioactive molecules have demonstrated that restricting the rotational freedom can lead to a better understanding of the optimal geometry for receptor recognition nih.gov. However, such modifications can also introduce steric hindrance or constrain the molecule in a suboptimal orientation, leading to reduced affinity and potency nih.gov. A delicate balance between flexibility and pre-organization in the bioactive conformation is often required for optimal activity.
Contribution of the Methylene (B1212753) Linker to Biological Activity and Selectivity
Impact of Linker Length and Heteroatom Inclusion (e.g., Oxygen, Sulfur)
The length of the linker dictates the distance between the two cyclic moieties. This distance is often critical for correctly positioning the pharmacophoric groups within the receptor's binding site. Shortening or lengthening the methylene linker can lead to a significant loss of activity if the optimal spacing is not maintained.
The inclusion of heteroatoms such as oxygen or sulfur in the linker can introduce new properties. For instance, replacing the methylene group (-CH2-) with an ether (-O-) or a thioether (-S-) linkage can alter the linker's angle, polarity, and hydrogen bonding capacity.
In a study of closely related 3-(piperidin-4-ylmethoxy)pyridine (B1265346) derivatives, it was found that the ether linkage was important for activity nih.gov. The replacement of the ether oxygen with a nitrogen atom to form an amine linkage was found to be highly disfavored, resulting in a significant reduction in inhibitory activity nih.gov. This suggests that the specific electronic and conformational properties imparted by the ether oxygen are crucial for the biological activity of this class of compounds.
The following table illustrates the potential impact of linker modifications on the activity of this compound analogues, based on findings from related compounds.
| Linker Modification | Impact on Linker Properties | Effect on Biological Activity (based on related compounds) |
| Lengthening or shortening the methylene chain | Alters the distance and relative orientation of the two rings. | Can lead to a decrease in activity if the optimal spacing for receptor binding is disrupted. |
| Replacement of -CH2- with an ether linkage (-O-) | Introduces polarity and potential for hydrogen bonding. | The ether linkage has been shown to be important for the activity of related compounds nih.gov. |
| Replacement of -CH2- with an amine linkage (-NH-) | Increases basicity and hydrogen bonding potential. | Greatly reduced activity was observed in related structures, indicating this change is disfavored nih.gov. |
Role of Linker Rigidity and Flexibility
The flexibility of the methylene linker allows the molecule to adopt various conformations, one of which may be the bioactive conformation required for receptor binding. A flexible linker can be advantageous as it allows the molecule to adapt to the shape of the binding site. However, too much flexibility can be detrimental, as it can lead to a significant entropic penalty upon binding, thereby reducing the binding affinity.
Introducing rigidity into the linker, for example, by incorporating double bonds or small rings, can pre-organize the molecule into a specific conformation. If this conformation is close to the bioactive one, a significant increase in potency can be achieved due to a more favorable binding entropy. Conversely, if the rigidified conformation is not recognized by the receptor, a complete loss of activity can occur. Therefore, the design of rigid analogues must be carefully guided by an understanding of the bioactive conformation.
Preclinical Biological and Pharmacological Investigations
Mechanistic Elucidation of Biological Actions of Analogues
Enzyme Kinetic Studies to Determine Inhibition Mechanism
Enzyme kinetic studies have been instrumental in elucidating the mechanism by which analogues of 3-Methoxy-5-(piperidin-4-ylmethyl)pyridine inhibit their target enzyme, LSD1. Investigations using a representative potent analogue revealed a competitive mode of inhibition with respect to the dimethylated histone H3 lysine (B10760008) 4 (H3K4me2) substrate. This competitive mechanism suggests that the inhibitor binds to the active site of the enzyme, directly competing with the natural substrate. Such a mechanism is often associated with a more direct and potent modulation of enzyme activity.
Analysis of Reversible Inhibition Profiles
The inhibition of LSD1 by 3-(piperidin-4-ylmethoxy)pyridine (B1265346) analogues was determined to be reversible. This characteristic is significant from a pharmacological perspective, as reversible inhibitors can offer a more controlled and predictable duration of action compared to irreversible inhibitors, which form covalent bonds with the enzyme and can lead to longer-lasting and potentially toxic effects. The reversible nature of these compounds allows for the modulation of LSD1 activity in a more dynamic and less permanent manner.
Modulation of Intracellular Signaling Pathways (e.g., Histone H3 Lysine 4 Methylation)
A primary downstream effect of the inhibition of LSD1 by these analogues is the modulation of intracellular signaling pathways, specifically those governed by histone methylation. LSD1 is responsible for the demethylation of mono- and di-methylated H3K4. By inhibiting LSD1, these compounds lead to an increase in the cellular levels of H3K4me2. This was demonstrated in a leukemia cell line where treatment with a potent analogue resulted in a discernible increase in the global levels of H3K4me2, confirming that the compound is cell-permeable and engages its intracellular target to produce a functional outcome on histone methylation states.
Cellular Assays and Functional Studies of Analogues
The biological activity of 3-(piperidin-4-ylmethoxy)pyridine analogues has been further characterized through various cellular assays. These studies have demonstrated that the potent inhibition of LSD1 and the subsequent increase in H3K4 methylation translate into significant anti-proliferative effects in cancer cells.
In a panel of leukemia and solid tumor cell lines, representative analogues exhibited strong inhibition of cell proliferation, with EC50 values in the nanomolar range. Importantly, these compounds showed negligible effects on the proliferation of normal cells, indicating a potential therapeutic window. This selective cytotoxicity towards cancer cells is a highly desirable feature for any potential anti-cancer agent.
Table 2: Anti-proliferative Activity of a Representative 3-(Piperidin-4-ylmethoxy)pyridine Analogue (Compound 17) in Various Cell Lines
| Cell Line | Cancer Type | EC50 (nM) |
|---|---|---|
| MV4-11 | Acute Myeloid Leukemia | 280 |
| MOLM-13 | Acute Myeloid Leukemia | 350 |
| Kasumi-1 | Acute Myeloid Leukemia | 450 |
| A549 | Lung Carcinoma | 1100 |
| HCT-116 | Colorectal Carcinoma | 900 |
Data represents the half-maximal effective concentration for the inhibition of cell proliferation.
These cellular studies underscore the potential of this chemical scaffold to serve as a basis for the development of novel therapeutic agents that function through the epigenetic mechanism of LSD1 inhibition.
Inhibition of Cellular Proliferation in Cancer Cell Lines (e.g., Leukemia, Solid Tumors)
While direct studies on this compound are not extensively available, research into structurally analogous compounds provides insight into its potential anticancer activities. A series of compounds containing a closely related 3-(piperidin-4-ylmethoxy)pyridine core have been identified as potent inhibitors of Lysine Specific Demethylase 1 (LSD1), an enzyme implicated in the progression of various cancers. nih.gov
These compounds were evaluated for their ability to inhibit the proliferation of several human cancer cell lines, including leukemia and solid tumors. The research demonstrated that these LSD1 inhibitors can significantly increase the methylation of histone H3 lysine 4 (H3K4) within cells, a key epigenetic mark, and thereby suppress cancer cell growth. nih.gov The inhibitory potency was observed to be as low as 280 nM in some cell lines, while exhibiting negligible effects on normal, non-cancerous cells. nih.gov
The pyridine (B92270) core was determined to be crucial for the inhibitory activity. For instance, a compound with a benzene (B151609) core instead of the pyridine structure was approximately 170-fold less potent. nih.gov This highlights the importance of the specific heterocyclic structure in the anticancer effects of this class of molecules.
Table 1: Proliferation Inhibition of Cancer Cell Lines by 3-(Piperidin-4-ylmethoxy)pyridine Analogs Note: The following data pertains to compounds structurally related to this compound, featuring a 3-(piperidin-4-ylmethoxy)pyridine core.
| Cell Line | Cancer Type | Potency (EC50) | Reference |
| Leukemia Cells | Leukemia | As low as 280 nM | nih.gov |
| Solid Tumor Cells | Solid Tumor | Strong inhibition reported | nih.gov |
Neuroprotective Effects in Cellular Models
Following a comprehensive review of the available scientific literature, no preclinical studies evaluating the neuroprotective effects of this compound in cellular models were identified.
Stimulation of Neuron Growth and Survival
Following a comprehensive review of the available scientific literature, no preclinical studies investigating the stimulation of neuron growth and survival by this compound were identified.
Evaluation of Antimalarial Activity
Following a comprehensive review of the available scientific literature, no preclinical studies assessing the antimalarial activity of this compound were identified.
In Vivo Preclinical Efficacy Studies in Animal Models
This section summarizes the in vivo preclinical data concerning the efficacy of this compound in various animal models.
Assessment of Antinociceptive Properties
Following a comprehensive review of the available scientific literature, no in vivo preclinical studies on the antinociceptive properties of this compound in animal models were identified.
Investigation of Antipsychotic, Anxiolytic, and Pro-cognitive Effects
Following a comprehensive review of the available scientific literature, no in vivo preclinical studies investigating the antipsychotic, anxiolytic, or pro-cognitive effects of this compound in animal models were identified.
Computational and Structural Biology Studies
Molecular Docking Simulations for Ligand-Target Interactions
Molecular docking is a computational technique that predicts the preferred orientation of a molecule when bound to a larger molecule, such as a protein. This method has been applied to derivatives of "3-Methoxy-5-(piperidin-4-ylmethyl)pyridine" to elucidate their binding to targets like Lysine-Specific Demethylase 1 (LSD1), an enzyme implicated in cancer. nih.govacs.org
Docking studies on "3-(Piperidin-4-ylmethoxy)pyridine" containing compounds have successfully predicted their binding modes within the active site of LSD1. nih.govacs.org These simulations suggest that these compounds act as competitive inhibitors against the dimethylated H3K4 substrate of LSD1. nih.govnih.gov The core structure, comprising the piperidin-4-ylmethyl and pyridine (B92270) moieties, serves as a stable, chemically inert scaffold that replaces the reactive cyclopropylamine (B47189) group found in earlier inhibitors. nih.gov
The predictive power of molecular docking extends to identifying specific amino acid residues that are crucial for ligand binding and stabilization. For derivatives of "this compound," several key interactions have been identified within the LSD1 active site. nih.gov
The protonated amine of the piperidine (B6355638) ring is predicted to form a critical hydrogen bond and electrostatic interactions with the negatively charged side chain of Asp555. nih.gov This interaction is a key anchor point for the ligand. Additionally, the piperidine skeleton itself engages in hydrophobic interactions with surrounding residues, including Ala809, Pro808, Ala539, and Asn540. nih.gov
Substituents on the pyridine core also form significant contacts. For example, a 4-cyanophenyl group at the R5 position can occupy a pocket defined by Ala539, Phe538, Trp695, His564, and Thr335, engaging in favorable interactions with these residues. nih.gov In some complexes, the cyano group has been observed to form a hydrogen bond with Lys661, a residue essential for the demethylation reaction. fao.org The pyridine ring itself can participate in π-alkyl interactions with residues like Leu105 and Met93. masterorganicchemistry.com
| Interaction Type | Ligand Moiety | Interacting Protein Residues (LSD1) | Reference |
|---|---|---|---|
| Hydrogen Bonding / Electrostatic | Protonated Piperidine Amine | Asp555 | nih.gov |
| Hydrogen Bonding | Cyano Group (on substituent) | Lys661 | fao.org |
| Hydrophobic Interactions | Piperidin-4-ylmethoxy Skeleton | Ala809, Pro808, Ala539, Asn540 | nih.gov |
| Hydrophobic Interactions | 4-Methylphenyl Group (on substituent) | Hydrophobic pocket in catalytic center | fao.org |
| Favorable Interactions (General) | 4-Cyanophenyl Group (on substituent) | Ala539, Phe538, Trp695, His564, Thr335 | nih.gov |
| Electrostatic / Hydrophobic | Pyridine Ring | FAD, Tyr761 | nih.gov |
Quantum Mechanical Calculations (e.g., Density Functional Theory, DFT)
Quantum mechanical (QM) methods, such as Density Functional Theory (DFT), offer a deeper understanding of the electronic structure, reactivity, and energetics of molecules. researchgate.netnih.gov While specific DFT studies on "this compound" are not extensively documented in the reviewed literature, the application of these methods to analogous structures like piperidine derivatives and methoxypyridines provides a framework for how such calculations would yield valuable insights. researchgate.netrsc.orgresearchgate.net
The synthesis of pyridine derivatives often involves nucleophilic aromatic substitution (SNAr) reactions. ntu.edu.sg Computational studies on the SNAr reaction between piperidine and various substituted pyridines, such as dinitropyridines, have been performed using DFT. researchgate.netresearchgate.net These studies investigate the reaction pathway, transition states, and intermediates to elucidate the mechanism. researchgate.netresearchgate.net
For a reaction involving a methoxypyridine and piperidine, DFT could be used to model the nucleophilic attack of piperidine on the electron-deficient pyridine ring. researchgate.netntu.edu.sg The calculations would determine whether the reaction proceeds through a stepwise mechanism, involving a stable Meisenheimer intermediate, or a concerted mechanism where bond formation and leaving group expulsion occur simultaneously. researchgate.netchemrxiv.org The presence of the methoxy (B1213986) group, an activating group for nucleophilic substitution, and its position relative to the leaving group would significantly influence the reaction pathway and energetics. masterorganicchemistry.com Computational results for related systems show that the reaction mechanism can be poised between a classic E2 and an E1cB-like process, depending on the leaving group. nih.gov
The piperidine moiety of "this compound" is basic and exists in a protonated state at physiological pH. nih.gov This protonation is critical for its biological activity, as the resulting positive charge facilitates a key electrostatic interaction with negatively charged residues like Asp555 in the LSD1 active site. nih.gov
QM calculations are well-suited to analyze the protonation states of molecules. DFT can be used to calculate the pKa of the piperidine nitrogen, confirming its charge state under physiological conditions. Furthermore, QM/MM (Quantum Mechanics/Molecular Mechanics) simulations can model the ligand within the protein active site, providing a more accurate description of how the protein environment influences the ligand's electronic structure and protonation state. nih.gov Such analysis helps to quantify the strength of the ionic interactions and hydrogen bonds that are crucial for stabilizing the ligand-protein complex. nih.gov
| Computational Method | Application to this compound | Predicted Insights | Reference (from analogous systems) |
|---|---|---|---|
| DFT | Elucidation of SNAr reaction mechanism | Determination of stepwise vs. concerted pathway, characterization of intermediates and transition states. | researchgate.netresearchgate.netnih.gov |
| DFT / QM/MM | Analysis of protonation states | Calculation of pKa, confirmation of charge state at physiological pH, and its influence on binding interactions. | nih.govnih.gov |
| DFT | Determination of activation energies | Calculation of energy barriers for synthetic steps, providing insight into reaction kinetics. | researchgate.netnih.gov |
| DFT | Assessment of thermodynamic feasibility | Calculation of reaction free energy (ΔG) to determine if a reaction is spontaneous. | researchgate.net |
Molecular Dynamics Simulations to Elucidate Binding Dynamics
Molecular dynamics (MD) simulations are a powerful computational tool used to predict the movement of atoms in a biological system over time. For drug discovery, MD simulations can provide critical insights into how a ligand, such as a derivative of this compound, interacts with its target protein, revealing the stability of the binding pose, the key intermolecular interactions, and the role of solvent molecules.
In the context of the 3-(piperidin-4-ylmethoxy)pyridine (B1265346) series of LSD1 inhibitors, molecular docking studies—a precursor to MD simulations—have been employed to predict the binding mode. nih.gov These computational models suggest that the protonated piperidine nitrogen atom at physiological pH is crucial for forming a strong hydrogen bond with key acidic residues in the active site of LSD1, such as Asp555. nih.gov The pyridine ring is proposed to engage in favorable electrostatic and hydrophobic interactions with the flavin adenine (B156593) dinucleotide (FAD) cofactor and the side chain of Tyr761. nih.gov
An MD simulation starting from this docked pose would typically involve the following steps:
System Setup: The protein-ligand complex is placed in a simulation box filled with water molecules and ions to mimic physiological conditions.
Equilibration: The system is gradually heated and equilibrated to the desired temperature and pressure, allowing the solvent and ions to relax around the complex.
Production Run: A long simulation is run to collect data on the atomic trajectories.
Analysis of the MD trajectory would provide information on:
Hydrogen Bond Analysis: To identify persistent hydrogen bonds between the ligand and the protein, confirming the importance of interactions like the one with Asp555.
Interaction Energy Calculations: To quantify the contribution of different residues to the binding affinity.
While a specific MD simulation for this compound is not publicly available, the principles derived from studies on its analogues are fundamental. For instance, the substitution pattern on the pyridine ring and the nature of the linker to the piperidine are critical for maintaining the optimal geometry for binding.
Pharmacophore Modeling and Virtual Screening for Analogues
Pharmacophore modeling is a technique used to identify the essential three-dimensional arrangement of functional groups (pharmacophoric features) necessary for biological activity. A pharmacophore model can then be used as a 3D query to search large chemical databases for novel, structurally diverse compounds with the potential for similar biological activity—a process known as virtual screening.
Based on the structure-activity relationship (SAR) data for 3-(piperidin-4-ylmethoxy)pyridine derivatives as LSD1 inhibitors, a hypothetical pharmacophore model can be constructed. nih.gov The key features would likely include:
A hydrogen bond acceptor (the pyridine nitrogen).
A hydrogen bond donor (the protonated piperidine nitrogen).
A hydrophobic/aromatic group (the pyridine ring).
A hydrophobic group (the piperidine ring).
Defined spatial relationships between these features.
The importance of these features is highlighted by SAR studies on related compounds. For example, replacing the pyridine core with a benzene (B151609) ring leads to a significant loss of potency, emphasizing the role of the pyridine nitrogen. nih.gov Similarly, altering the substitution position on the piperidine ring from 4- to 3-yl is unfavorable, indicating the geometric constraints of the binding pocket. nih.gov
Table 1: Hypothetical Pharmacophoric Features for LSD1 Inhibition
| Feature | Description | Importance |
| Hydrogen Bond Acceptor | Pyridine Nitrogen | Essential for interaction with the target. |
| Hydrogen Bond Donor | Protonated Piperidine Nitrogen | Crucial for anchoring to key residues like Asp555. nih.gov |
| Aromatic Ring | Pyridine Ring | Involved in electrostatic and hydrophobic interactions. nih.gov |
| Hydrophobic Moiety | Piperidine Ring | Contributes to binding within hydrophobic pockets. |
A virtual screening workflow using such a pharmacophore model would involve:
Database Preparation: Large databases of commercially available or proprietary compounds are prepared in a 3D format.
Pharmacophore Screening: The database is searched for molecules that match the 3D arrangement of the pharmacophore features.
Docking and Scoring: The hits from the pharmacophore screen are then docked into the active site of the target protein (e.g., LSD1) to predict their binding mode and affinity.
Hit Selection and Experimental Validation: The most promising candidates are selected for synthesis and biological testing.
This approach has been successfully used to identify novel inhibitors for various targets, including LSD1, from different chemical scaffolds. nih.gov For instance, virtual screening campaigns have identified new FAD-competitive LSD1 inhibitors. nih.gov
Table 2: Structure-Activity Relationship (SAR) Insights for Analogue Design
| Compound Modification | Effect on Activity | Rationale |
| Replacement of pyridine with benzene | ~170-fold decrease | Loss of key hydrogen bonding or electrostatic interactions. nih.gov |
| Piperidin-3-yl instead of piperidin-4-yl | Significantly less favorable | Suboptimal geometry for binding in the active site. nih.gov |
| Replacement of ether linkage with an amine | Highly disfavored | Altered bond angles and electronic properties affecting binding. nih.gov |
This information is invaluable for guiding the design of virtual screening libraries and for the de novo design of new analogues of this compound with potentially improved potency and selectivity.
Future Research Directions and Opportunities
Exploration of Novel Therapeutic Applications for Pyridine-Piperidine Derivatives
The pyridine (B92270) and piperidine (B6355638) rings are core components in a wide array of pharmaceuticals, indicating their broad therapeutic potential. researchgate.netresearchgate.net Pyridine-containing drugs approved by the US Food and Drug Administration (FDA) account for a significant portion of N-heterocyclic drugs, targeting infectious diseases, inflammation, the nervous system, and oncology. nih.gov Derivatives of piperidine have shown a wide spectrum of biological activities, including antimicrobial, anti-inflammatory, anticancer, and antidepressant properties. ajchem-a.com
Research has specifically highlighted the potential of compounds related to 3-Methoxy-5-(piperidin-4-ylmethyl)pyridine. For instance, 3-(piperidin-4-ylmethoxy)pyridine (B1265346) derivatives have been identified as potent inhibitors of Lysine (B10760008) Specific Demethylase 1 (LSD1), an enzyme implicated in cancer. nih.govnih.gov These compounds have demonstrated the ability to inhibit the proliferation of leukemia and solid tumor cells with significant efficacy, while having minimal effects on normal cells. nih.govnih.gov
Future research should continue to explore the therapeutic landscape for pyridine-piperidine derivatives. Given the established activities, promising areas for investigation include:
Oncology: Building upon the success of LSD1 inhibitors, further exploration of pyridine-piperidine derivatives as anticancer agents is warranted. nih.govnih.gov This could involve screening against a wider range of cancer cell lines and investigating their mechanisms of action.
Neurodegenerative Diseases: Piperidine derivatives are being investigated for the treatment of Alzheimer's disease. ajchem-a.com The structural features of compounds like this compound could be optimized to target key pathways in neurodegeneration.
Infectious Diseases: The pyridine scaffold is present in several antitubercular drugs. nih.gov New pyridine-piperidine analogs could be synthesized and screened for activity against various bacterial and viral pathogens.
| Therapeutic Area | Example Application of Pyridine-Piperidine Scaffolds | Supporting Evidence |
| Oncology | Inhibition of Lysine Specific Demethylase 1 (LSD1) for leukemia and solid tumors. nih.govnih.gov | Potent inhibition of cancer cell proliferation with high selectivity over related enzymes. nih.govnih.gov |
| Neurodegenerative Diseases | Development of agents for Alzheimer's disease. ajchem-a.com | Piperidine derivatives are actively being synthesized and studied for anti-Alzheimer properties. ajchem-a.com |
| Infectious Diseases | Treatment of tuberculosis. nih.gov | The pyridine ring is a key component of existing antitubercular medications like isoniazid. nih.gov |
| Cardiovascular Diseases | Vasodilators. nih.gov | Milrinone and amrinone (B1666026) are commercial drugs containing pyridine and dihydropyridine (B1217469) rings. nih.gov |
Rational Design of Highly Selective Ligands for Specific Receptor Subtypes
A significant challenge and opportunity in drug discovery is the design of ligands that bind selectively to specific receptor subtypes, thereby maximizing therapeutic effects while minimizing off-target side effects. nih.govmdpi.com Nicotinic acetylcholine (B1216132) receptors (nAChRs), a family of ligand-gated ion channels, are a prime example. guidetopharmacology.org These receptors are implicated in a variety of physiological processes and are therapeutic targets for cognitive disorders, among other conditions. mdpi.comnih.gov
The nAChR family is diverse, with numerous subtypes assembled from different subunits (e.g., α4β2, α7). guidetopharmacology.org The therapeutic utility of nAChR ligands is highly dependent on their ability to selectively activate specific subtypes. nih.gov For instance, the α4β2* and α7 subtypes are major targets for cognitive enhancement. nih.gov
The pyridine-piperidine scaffold has been a foundation for the development of nAChR ligands. unimi.it The rational design of new derivatives of this compound could lead to highly selective agonists or antagonists. Key strategies include:
Structure-Activity Relationship (SAR) Studies: Systematic modification of the pyridine-piperidine core and its substituents can elucidate the structural features required for selective binding to different nAChR subtypes.
Computational Modeling and Docking: Molecular docking simulations can predict the binding modes of novel ligands within the agonist binding sites of various nAChR subtypes, guiding the design of more selective compounds. nih.gov
Targeting Allosteric Sites: In addition to the primary agonist binding site (orthosteric site), designing ligands that bind to allosteric sites offers an alternative approach to modulate receptor activity with potentially greater subtype selectivity. nih.govunimi.it
The ultimate goal is to develop ligands that can fine-tune the activity of specific nAChR subtypes, offering a more precise therapeutic approach for conditions like Alzheimer's disease and certain psychiatric disorders. mdpi.com
Development of Advanced and Green Synthetic Strategies for Analog Development
The synthesis of diverse chemical libraries is fundamental to drug discovery. For pyridine-piperidine derivatives, the development of efficient, cost-effective, and environmentally friendly synthetic methods is a key research direction. ajchem-a.comijpsonline.com Traditional methods for synthesizing piperidines often involve harsh reaction conditions. nih.gov
Recent advances in synthetic organic chemistry offer numerous opportunities to improve the synthesis of analogs of this compound:
Modern Synthetic Reactions: A variety of methods are now available for constructing the pyridine and piperidine rings, including cyclo-condensation, cyclization, and metal-catalyzed reactions. nih.govijpsonline.com For instance, a novel two-stage process combining biocatalytic C-H oxidation with radical cross-coupling has been shown to dramatically simplify the synthesis of complex piperidines. news-medical.net
Green Chemistry Approaches: To minimize environmental impact, "green" synthetic methods are being increasingly adopted. ajchem-a.com This includes the use of water as a solvent, microwave-assisted synthesis, and non-toxic catalysts. ajchem-a.comnih.gov These approaches not only reduce hazardous waste but can also lead to improved reaction efficiency.
Multicomponent Reactions (MCRs): MCRs allow for the construction of complex molecules in a single step from three or more starting materials, which is a highly efficient strategy for generating libraries of analogs for screening. ajchem-a.com
By embracing these advanced synthetic strategies, chemists can rapidly and sustainably produce a wide range of novel pyridine-piperidine derivatives for biological evaluation.
| Synthetic Strategy | Description | Advantages |
| Biocatalytic C-H Oxidation & Radical Cross-Coupling | A two-step process to functionalize piperidines. news-medical.net | Simplifies synthesis, reduces steps, avoids expensive precious metal catalysts. news-medical.net |
| Hydrogenation of Pyridines | Reduction of the pyridine ring to form a piperidine ring, often using metal or organocatalysis. nih.gov | A common and effective method for creating the piperidine core from readily available pyridines. nih.gov |
| Green Synthesis | Utilizes environmentally benign conditions, such as water as a solvent or microwave irradiation. ajchem-a.comnih.gov | Reduces pollution, minimizes hazardous byproducts, can improve reaction times. nih.gov |
| Multicomponent Reactions | Combines three or more reactants in a single pot to form a complex product. ajchem-a.com | High atom economy, operational simplicity, and rapid generation of molecular diversity. ajchem-a.com |
Integration of Omics Technologies for Comprehensive Target Identification and Validation
The identification of new drug targets is a critical first step in the drug discovery pipeline. nih.gov The advent of high-throughput "omics" technologies—such as genomics, transcriptomics, proteomics, and metabolomics—has revolutionized this process by allowing for the quantitative measurement of thousands of biological molecules simultaneously. nih.govnih.gov
Integrating multi-omics data provides a systems-level view of disease, enabling researchers to identify novel molecular targets and pathways that could be modulated by new chemical entities like pyridine-piperidine derivatives. nih.gov For example, integrating genomics and transcriptomics can reveal how gene mutations affect gene expression, pointing to potential drug targets. nih.gov Proteomics, particularly the study of protein-protein interaction networks, can also uncover key proteins in disease pathways that could be targeted. nih.gov
Future research on pyridine-piperidine compounds should leverage these technologies to:
Identify Novel Targets: Use multi-omics data from disease models to identify previously unknown proteins or pathways that could be modulated by this class of compounds.
Validate Existing Targets: Combine traditional omics with single-cell omics to refine and validate the role of known targets, like LSD1, in specific cell populations. nih.gov
Elucidate Mechanisms of Action: Analyze how treatment with a compound like this compound alters the transcriptome and proteome of cells to better understand its biological effects.
These approaches, which rely on the computational analysis of large datasets, can significantly increase the probability of selecting the right targets for drug development, ultimately improving the success rate of new therapies. nih.gov
Application of Machine Learning and Artificial Intelligence in Pyridine-Piperidine Drug Discovery
Artificial intelligence (AI) and machine learning (ML) are rapidly transforming the landscape of drug discovery by accelerating timelines, reducing costs, and improving the accuracy of predictions. nih.govnih.gov These computational tools can analyze vast and complex datasets to identify patterns that are not apparent to human researchers. mdpi.com
For the discovery and development of novel pyridine-piperidine derivatives, AI and ML can be applied across the entire pipeline:
Target Identification and Validation: AI algorithms can analyze genomic, proteomic, and clinical data to identify and validate novel drug targets. nih.gov
Virtual Screening and Hit Identification: ML models can screen massive virtual libraries of compounds to predict which molecules are most likely to bind to a specific target, prioritizing them for synthesis and experimental testing. nih.gov This is a significant improvement over traditional high-throughput screening.
Predicting Molecular Properties (QSAR): Quantitative Structure-Activity Relationship (QSAR) models, a long-standing application of ML in chemistry, can predict the physicochemical and biological properties of new molecules, including their activity, toxicity, and pharmacokinetic profiles. nih.govatomwise.com
De Novo Drug Design: Deep learning models, such as generative neural networks, can design entirely new molecules with desired properties, opening up new areas of chemical space for exploration. mdpi.com
By integrating AI and ML into the research workflow, scientists can more efficiently design, screen, and optimize novel pyridine-piperidine compounds like this compound, significantly enhancing the productivity of drug discovery efforts. nih.govyoutube.com
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
